N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is usually carried out in methanol with methanesulfonic acid as a catalyst, resulting in the formation of the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain . The compound may also modulate signal transduction pathways such as NF-κB and STAT3, which are involved in cellular responses to stress and inflammation .
Comparison with Similar Compounds
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE can be compared with other indole derivatives, such as:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide: Known for its anti-inflammatory and analgesic activities.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C17H22N4O/c22-17(8-11-21-9-4-1-5-10-21)20-19-13-14-12-18-16-7-3-2-6-15(14)16/h2-3,6-7,12-13,18H,1,4-5,8-11H2,(H,20,22)/b19-13+ |
InChI Key |
RJTAUUOGAJTGRB-CPNJWEJPSA-N |
Isomeric SMILES |
C1CCN(CC1)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NN=CC2=CNC3=CC=CC=C32 |
solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.